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Compound of Interest

Compound Name: Dimethyl tetrasulfide

Cat. No.: B1221922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethyl tetrasulfide
in flavor chemistry, including its sensory properties, natural occurrence, and formation

pathways. Detailed protocols for its analysis are also provided.

Introduction to Dimethyl Tetrasulfide in Flavor
Dimethyl tetrasulfide (DMTS) is a volatile sulfur compound that contributes to the

characteristic aromas of a variety of foods, particularly those in the Allium (e.g., garlic, onion)

and Brassica (e.g., cabbage, broccoli) genera. Its flavor profile is typically described as

sulfurous, meaty, and alliaceous (garlic-like). While often found in conjunction with other

dimethyl polysulfides (disulfide, trisulfide), dimethyl tetrasulfide has its own unique sensory

impact that is crucial for creating authentic and complex flavor profiles in savory food products.

Sensory Properties and Occurrence
Dimethyl tetrasulfide is a potent aroma compound. While specific quantitative data for its

flavor threshold is not readily available in the literature, it is understood to have a very low

detection threshold, similar to other volatile sulfur compounds. For context, the flavor

thresholds of related, and often co-occurring, compounds are provided in Table 1.

Table 1: Flavor Thresholds of Related Dimethyl Polysulfides
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Compound
Flavor Threshold in
Water/Beer

Reference

Dimethyl Sulfide 0.025 - 0.030 mg/L (in beer) [1][2]

Dimethyl Trisulfide 40 ng/L (in beer) [3]

Dimethyl Tetrasulfide
Data not available in reviewed

literature

The concentration of dimethyl tetrasulfide can vary significantly depending on the food matrix,

its preparation, and storage conditions. Table 2 summarizes the reported concentrations of

dimethyl tetrasulfide in some food products.

Table 2: Reported Concentrations of Dimethyl Tetrasulfide in Various Foods

Food Product Concentration Reference

Commercial Chinese Garlic Oil 6.3 - 10.5% of essential oil [4]

Welsh Onion (Allium

fistulosum)
Detected in essential oil [5]

Wild Garlic (Allium vineale) 0.8 - 4.0% of essential oil [4]

Formation Pathways of Dimethyl Tetrasulfide
Dimethyl tetrasulfide is primarily formed through two main pathways in food: enzymatic

degradation of sulfur-containing precursors and thermal degradation of amino acids.

3.1. Enzymatic Formation in Allium and Brassica Species

In plants of the Allium and Brassica genera, dimethyl tetrasulfide is formed from the

enzymatic breakdown of S-methyl-L-cysteine sulfoxide (SMCSO). When the plant tissue is

disrupted (e.g., by cutting or chewing), the enzyme alliinase (a C-S lyase) comes into contact

with its substrate, SMCSO, initiating a cascade of reactions that produce volatile sulfur

compounds, including dimethyl tetrasulfide[6][7].
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Figure 1: Enzymatic formation of dimethyl tetrasulfide from SMCSO.

3.2. Thermal Formation from Methionine

During the cooking or processing of foods, the thermal degradation of the amino acid

methionine can lead to the formation of various volatile sulfur compounds, including dimethyl

polysulfides[8]. This pathway is particularly relevant in cooked meat and savory flavors.
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Figure 2: Thermal formation of dimethyl tetrasulfide from methionine.
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Experimental Protocols: Analysis of Dimethyl
Tetrasulfide
The analysis of dimethyl tetrasulfide in food matrices is typically performed using gas

chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase

microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and

suitable for the detection of volatile and semi-volatile compounds.

4.1. Protocol: HS-SPME-GC-MS Analysis of Dimethyl Tetrasulfide in Vegetables

This protocol is a synthesized methodology based on common practices for the analysis of

volatile sulfur compounds in food[9][10].

4.1.1. Materials and Reagents

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Internal Standard: Ethyl methyl sulfide or other suitable sulfur-containing compound not

expected in the sample.

Solvents: Methanol (for standard preparation)

Reagents: Sodium chloride (NaCl)

Equipment:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

SPME autosampler or manual holder

Homogenizer or blender

Centrifuge

Analytical balance

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2024.1409008/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex mixer

Thermostatic water bath or heating block

4.1.2. Sample Preparation

Homogenization: Homogenize a representative portion of the fresh or cooked vegetable

sample. For solid samples, cryogenic grinding with liquid nitrogen can be used to prevent

enzymatic activity.

Aliquoting: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

Matrix Modification (Optional but Recommended): Add 1-2 g of NaCl to the vial to increase

the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds

into the headspace. Add 3-5 mL of deionized water to create a slurry.

Sealing: Immediately seal the vial with the screw cap.

4.1.3. HS-SPME Procedure

Incubation/Equilibration: Place the vial in a heating block or the autosampler's incubator set

at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow

the volatile compounds to partition into the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60

minutes) at the same temperature as the incubation.

4.1.4. GC-MS Analysis

Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the

analytes. The injector should be in splitless mode and at a temperature of approximately

250°C.

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent

polar column). A typical oven temperature program is as follows:
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Initial temperature: 40°C, hold for 2-5 minutes.

Ramp 1: Increase to 150°C at a rate of 3-5°C/minute.

Ramp 2: Increase to 240°C at a rate of 10-15°C/minute, hold for 5-10 minutes.

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70

eV. Acquire data in full scan mode over a mass range of m/z 35-350.

Identification: Identify dimethyl tetrasulfide by comparing its mass spectrum and retention

index with those of an authentic standard or with a library spectrum (e.g., NIST).

Quantification: Quantify the concentration of dimethyl tetrasulfide using the internal

standard method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.benchchem.com/product/b1221922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Vegetable Sample

Homogenize Sample

Weigh 2-5g into Vial

Add Internal Standard

Add NaCl and Water

Seal Vial

Incubate at 40-60°C
(15-30 min)

Expose SPME Fiber
(30-60 min)

Thermal Desorption in
GC Injector (250°C)

GC Separation
(e.g., DB-WAX column)

MS Detection
(EI, full scan)

Data Analysis:
Identification &
Quantification

End: Concentration of
Dimethyl Tetrasulfide

Click to download full resolution via product page

Figure 3: Workflow for HS-SPME-GC-MS analysis of dimethyl tetrasulfide.
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Applications in Flavor Creation
Due to its potent and characteristic aroma, dimethyl tetrasulfide is a valuable component in

the creation of savory flavors. It can be used to:

Enhance Meaty Notes: In processed meat products, soups, and sauces, it can contribute to

a more authentic and robust meaty flavor.

Recreate Cooked Vegetable Profiles: It is essential for building the flavor of cooked Allium

and Brassica vegetables, such as cooked garlic, onion, and cabbage.

Add Complexity to Savory Flavors: In small amounts, it can add a desirable sulfurous

complexity to a wide range of savory products, including snacks, seasonings, and ready-to-

eat meals.

When using dimethyl tetrasulfide in flavor formulations, it is crucial to dose it carefully due to

its high potency. It is often used in combination with other sulfur compounds, such as dimethyl

disulfide and trisulfide, to achieve a balanced and authentic flavor profile.

Conclusion
Dimethyl tetrasulfide is a key contributor to the flavor of many important food items.

Understanding its sensory properties, formation pathways, and analytical methods is essential

for food scientists and flavor chemists aiming to create authentic and appealing savory food

products. The protocols and information provided in these notes serve as a valuable resource

for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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